Rosiglitazone, a member of the thiazolidinediones class, is primarily recognized for its role as an antidiabetic agent, enhancing insulin sensitivity in patients with type 2 diabetes. However, recent studies have expanded our understanding of its effects beyond glucose metabolism. Research has uncovered that rosiglitazone exerts a variety of actions, including effects on atherosclerosis, cardiac hypertrophy, cancer, adipocyte function, ovarian follicle steroidogenesis, and neuroprotection, through both peroxisome proliferator-activated receptor gamma (PPAR-γ) dependent and independent mechanisms123456.
Rosiglitazone has been implicated in the modulation of cardiovascular diseases. It inhibits ACSL activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, which may confer beneficial effects on atherosclerosis1. However, it also promotes cardiac hypertrophy in isolated cardiomyocytes, raising concerns about its cardiovascular safety2.
In the field of oncology, rosiglitazone has shown potential as both a monotherapy and in combination with other chemotherapeutic agents. Its anticancer effects are mediated through various mechanisms, including apoptosis induction, inhibition of cell proliferation, metastasis, and angiogenesis, as well as modulation of the NF-κB pathway and other apoptosis-related factors3.
As an antidiabetic drug, rosiglitazone regulates gene expression in human adipocytes, affecting proteins involved in insulin action and energy expenditure. It increases the expression of genes such as p85alphaPI-3K and uncoupling protein-2, which may partly explain its insulin-sensitizing effect4.
Rosiglitazone directly affects steroidogenesis in porcine ovarian follicles, increasing progesterone secretion and influencing the expression of enzymes involved in steroid metabolism. These findings suggest that rosiglitazone could have implications for ovarian function and potentially for reproductive health5.
In neurodegenerative diseases like Parkinson's disease, rosiglitazone has demonstrated protective effects against cytotoxicity in human neuroblastoma cells. It inhibits mitochondrial dysfunction and ROS production, indicating its potential as a therapeutic strategy for neurodegenerative conditions6.
5-Hydroxy Rosiglitazone is synthesized from Rosiglitazone, which is marketed under the brand name Avandia. The compound can be obtained through chemical synthesis processes that involve the hydroxylation of the parent drug. Its classification includes:
The synthesis of 5-Hydroxy Rosiglitazone typically involves the hydroxylation of Rosiglitazone using liver microsomal fractions or other enzymatic methods. The general synthetic route includes:
The optimization of these methods focuses on yield maximization and purity enhancement, ensuring that the final product meets pharmaceutical standards.
The molecular structure of 5-Hydroxy Rosiglitazone features a thiazolidinedione core, which is characteristic of its class. Key structural details include:
The presence of the hydroxyl group significantly alters its pharmacokinetic properties compared to Rosiglitazone, potentially affecting its metabolism and biological activity.
5-Hydroxy Rosiglitazone participates in various chemical reactions that are crucial for its metabolic transformation and pharmacological activity:
These reactions are essential for understanding the compound's metabolic pathways and therapeutic efficacy.
The primary mechanism of action for 5-Hydroxy Rosiglitazone involves activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This receptor plays a critical role in regulating glucose metabolism and insulin sensitivity:
This mechanism highlights its potential therapeutic benefits beyond mere glucose regulation.
The physical and chemical properties of 5-Hydroxy Rosiglitazone are critical for its application in research and medicine:
These properties influence its formulation in pharmaceutical applications and analytical methodologies.
5-Hydroxy Rosiglitazone has several notable applications across different fields:
The versatility of 5-Hydroxy Rosiglitazone underscores its importance in both clinical settings and research environments, contributing to advancements in diabetes treatment strategies.
The systematic IUPAC name for 5-Hydroxy Rosiglitazone is (±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]-5-hydroxy-2,4-thiazolidinedione, reflecting its chiral center at the 5-position of the thiazolidinedione ring and the para-substituted benzyl ether linkage. This metabolite retains the core structure of rosiglitazone (chemically designated as (±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]-2,4-thiazolidinedione) [6] but incorporates a hydroxyl group at the C5 position of the thiazolidinedione moiety. The molecular formula is C₁₈H₁₉N₃O₄S, with a monoisotopic mass of 357.1147 Da [7].
Structural isomerism arises from three key features:
Table 1: Molecular Identity of 5-Hydroxy Rosiglitazone
Property | Value |
---|---|
IUPAC Name | (±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]-5-hydroxy-2,4-thiazolidinedione |
Molecular Formula | C₁₈H₁₉N₃O₄S |
Monoisotopic Mass | 357.1147 Da |
Canonical SMILES | OC1C(=O)NC(=O)S1CC2=CC=C(OCCOC3=CC=NC=C3N(C)C)C=C2 |
Hydroxylation of rosiglitazone occurs at distinct sites, yielding metabolites with divergent chemical and biological behaviors. The 5-hydroxy derivative is distinguished from positional isomers through analytical and metabolic studies:
Table 2: Structural and Metabolic Comparison of Key Rosiglitazone Hydroxy Derivatives
Isomer | Site of Hydroxylation | Polarity (log Pcalc) | Primary Metabolic Route | Distinguishing Analytical Feature |
---|---|---|---|---|
5-Hydroxy | Thiazolidinedione C5 | 1.82 (vs. 2.86 for parent) | CYP2C8 | MS/MS fragment m/z 135 (thiazolidinedione ring cleavage) |
Para-Hydroxy (4'-OH) | Benzyl para-position | 2.15 | CYP3A4/2C9 | UV λmax 285 nm (bathochromic shift) |
Ortho-Hydroxy (2'-OH) | Benzyl ortho-position | 2.18 | CYP3A4 | Intramolecular H-bonding (IR 3200 cm⁻¹) |
Mass spectrometry-based lipidomic workflows reveal that 5-hydroxy rosiglitazone elutes earlier than its isomers in reversed-phase LC systems due to increased hydrogen-bonding capacity. Its MS/MS spectrum shows a diagnostic neutral loss of 119 Da (C₆H₅NO₂) from the pyridylaminoethoxy moiety [9].
The introduction of a hydroxyl group at C5 significantly alters rosiglitazone’s physicochemical profile:
Table 3: Solubility Profile of 5-Hydroxy Rosiglitazone
Solvent System | Solubility (mg/mL) | Conditions |
---|---|---|
Water (pH 7.0) | 25 ± 3 | 25°C, stirred 24 h |
Methanol | 58 ± 5 | 25°C, stirred 1 h |
Acetone | 42 ± 4 | 25°C, stirred 1 h |
Ethyl Acetate | 12 ± 2 | 25°C, stirred 1 h |
Dichloromethane | 4 ± 1 | 25°C, stirred 1 h |
Definitive structural assignment of 5-hydroxy rosiglitazone relies on multimodal spectroscopic analysis:
Table 4: Diagnostic Mass Spectral Fragments of 5-Hydroxy Rosiglitazone
Fragment m/z (ESI+) | Proposed Structure | Formation Pathway |
---|---|---|
358.1221 | [M+H]+ | Molecular ion adduct |
340.1110 | [M+H–H₂O]+ | Dehydration of C5-OH |
267.0895 | [C₁₄H₁₁N₂O₃S]+ | Cleavage of pyridylaminoethoxy chain |
135.0318 | [C₄H₅N₂O₂S]+ | Protonated 5-hydroxy-2,4-thiazolidinedione |
The indirect quantification method using LC-HRMS leverages the correction factor of 2.09 ± 0.28 between rosiglitazone and 5-hydroxy rosiglitazone calibration slopes, enabling metabolite quantification without authentic standards in discovery studies [2].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7